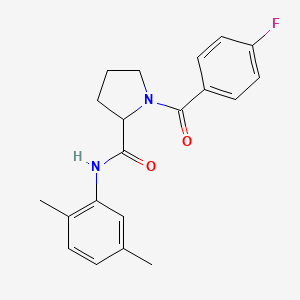
N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'DMPF' and is known for its ability to inhibit the activity of certain enzymes in the human body.
科学的研究の応用
DMPF has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, which are involved in the breakdown of proteins in the body. This inhibition can lead to a variety of potential applications, including the treatment of diseases such as cancer and inflammation.
作用機序
The mechanism of action of DMPF involves the formation of a covalent bond between the compound and the active site of the target enzyme. This bond prevents the enzyme from carrying out its normal function, leading to a decrease in protein breakdown. The specific interactions between DMPF and the target enzyme vary depending on the enzyme in question, but generally involve interactions between the fluorobenzoyl group and the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPF are largely dependent on the specific enzyme that is being inhibited. In general, however, inhibition of protein breakdown can lead to a decrease in inflammation and cell proliferation. DMPF has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using DMPF in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of a target enzyme without affecting other enzymes in the body. However, the use of DMPF can also be limited by its potential toxicity and the difficulty of synthesizing the compound in large quantities.
将来の方向性
There are many potential future directions for research involving DMPF. One area of interest is the development of new inhibitors that are more potent and selective than DMPF. Additionally, researchers are exploring the potential use of DMPF in combination with other drugs to increase its effectiveness in treating diseases such as cancer. Finally, there is ongoing research into the potential side effects of DMPF and ways to mitigate these effects in order to make the compound safer for use in humans.
合成法
The synthesis of DMPF involves multiple steps, starting with the reaction of 2,5-dimethylphenylamine with ethyl chloroformate to form ethyl 2,5-dimethylphenylcarbamate. This intermediate product is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the final product, N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. The purity of the compound can be increased through recrystallization and column chromatography.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-5-6-14(2)17(12-13)22-19(24)18-4-3-11-23(18)20(25)15-7-9-16(21)10-8-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWGSFRFZIKYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)carbonyl]prolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B6056408.png)
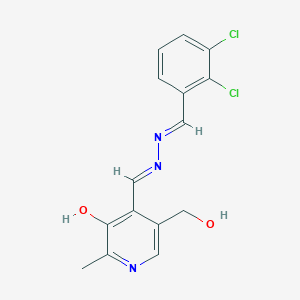
![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
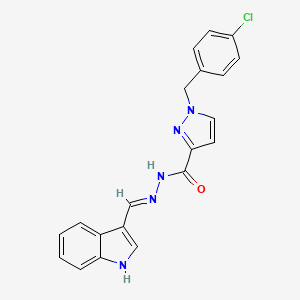
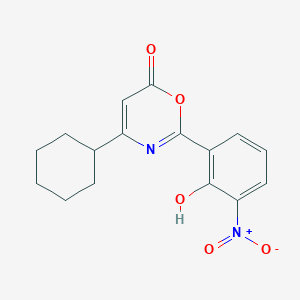

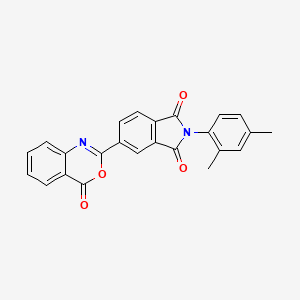
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6056463.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
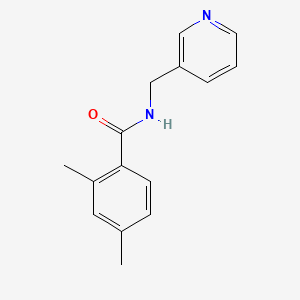
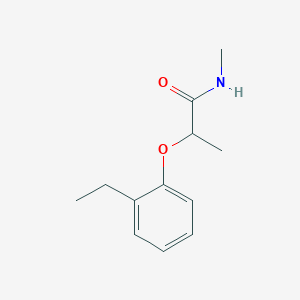
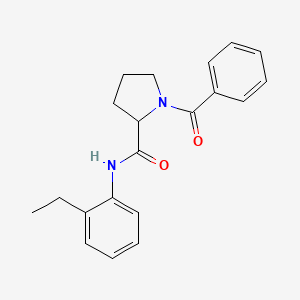
![5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B6056495.png)